

# Preclinical Data on Pilabactam Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B10831553         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pilabactam sodium** (formerly ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor being developed by Antabio.[1][2] It is designed to be co-administered with β-lactam antibiotics to combat infections caused by multidrug-resistant bacteria, particularly Carbapenem-Resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).[1] This document provides a comprehensive summary of the available preclinical data on **Pilabactam sodium**, covering its mechanism of action, in vitro and in vivo efficacy, and preliminary pharmacokinetic and toxicological profiles.

#### **Mechanism of Action**

Pilabactam is a covalent inhibitor of serine  $\beta$ -lactamases, a major family of enzymes that confer bacterial resistance to  $\beta$ -lactam antibiotics.[1][3] By inactivating these enzymes, Pilabactam restores the efficacy of partner  $\beta$ -lactam antibiotics.

The proposed mechanism of action is illustrated in the following pathway:





Click to download full resolution via product page

Figure 1: Mechanism of action of Pilabactam in combination with a  $\beta$ -lactam antibiotic.

### **In Vitro Activity**

Pilabactam has demonstrated potent inhibitory activity against a wide range of serine  $\beta$ -lactamases.

Table 1: Inhibitory Activity of Pilabactam against Serine β-Lactamases



| β-Lactamase Target                   | IC50 (nM) |  |
|--------------------------------------|-----------|--|
| AmpC                                 | 1 - 175   |  |
| CTX-M-15                             | 1 - 175   |  |
| TEM-1                                | 1 - 175   |  |
| OXA-48                               | 1 - 175   |  |
| OXA-23                               | 1 - 175   |  |
| KPC-2                                | 1 - 175   |  |
| Data sourced from MedChemExpress.[1] |           |  |

# **Experimental Protocol: IC50 Determination**

The half-maximal inhibitory concentration (IC $_{50}$ ) values of **Pilabactam sodium** were determined against a panel of purified serine  $\beta$ -lactamases. The experimental workflow is as follows:





Click to download full resolution via product page

Figure 2: Workflow for determining the IC50 of Pilabactam.

# **In Vivo Efficacy**



The efficacy of Pilabactam in combination with a  $\beta$ -lactam antibiotic (meropenem, MEM) has been evaluated in a murine thigh infection model.

Table 2: In Vivo Efficacy of Pilabactam Sodium in a Murine Thigh Infection Model

| Treatment Group               | Dose of Pilabactam<br>(mg/kg, IV) | Outcome                                            |
|-------------------------------|-----------------------------------|----------------------------------------------------|
| Pilabactam + MEM              | 25 - 100                          | Dose-dependent reduction in bacterial burden (CFU) |
| Dosing was administered at 1, |                                   |                                                    |
| 3, 5, and 7 hours post-       |                                   |                                                    |
| infection. Data sourced from  |                                   |                                                    |
| MedChemExpress.[1]            |                                   |                                                    |

# **Experimental Protocol: Murine Thigh Infection Model**

The experimental workflow for assessing the in vivo efficacy of Pilabactam is outlined below.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Data on Pilabactam Sodium: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#preclinical-data-on-pilabactam-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com